molecular formula C10H8ClN3 B8459447 2-Chloro-4-(pyrazin-2-yl)aniline

2-Chloro-4-(pyrazin-2-yl)aniline

Cat. No.: B8459447
M. Wt: 205.64 g/mol
InChI Key: VWTHAQDJHDZNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(pyrazin-2-yl)aniline (C₁₀H₈ClN₃, molecular weight 205.64 g/mol) is an aromatic amine featuring a chlorinated aniline core substituted with a pyrazine ring at the para position. Its synthesis involves coupling 2-chloropyrazine with 4-chloroaniline under thermal or catalytic conditions, such as microwave-assisted Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., [PdCl₂(dppf)] and sodium carbonate) . Single-crystal X-ray studies reveal a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.1257 Å, b = 3.7944 Å, c = 19.7242 Å, and β = 91.37° . The dihedral angle between the pyrazine and aniline rings is 43.0°, indicating moderate planarity disruption . Intermolecular N–H⋯N hydrogen bonds form inversion dimers, stabilizing the crystal lattice .

This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in synthesizing heterocyclic derivatives for drug discovery .

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

2-chloro-4-pyrazin-2-ylaniline

InChI

InChI=1S/C10H8ClN3/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-6H,12H2

InChI Key

VWTHAQDJHDZNCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Dihedral Angle (°) Key Interactions
2-Chloro-4-(pyrazin-2-yl)aniline C₁₀H₈ClN₃ 205.64 Cl, pyrazine 43.0 N–H⋯N hydrogen bonds (dimer)
4-Chloro-N-(2-pyridyl)aniline C₁₁H₉ClN₂ 196.66 Cl, pyridine 41.84–49.24 N–H⋯N hydrogen bonds (dimer)
2-Chloro-4-(1H-imidazol-1-yl)aniline C₉H₈ClN₃ 193.63 Cl, imidazole N/A N–H⋯N hydrogen bonds (pharmacophore)
4-(Pyrazin-2-ylsulfanyl)aniline C₁₀H₉N₃S 203.26 SH, pyrazine N/A S-mediated resonance effects
2-Chloro-4-(propan-2-yloxy)aniline C₉H₁₂ClNO 185.65 Cl, isopropoxy N/A Steric bulk from isopropoxy

Key Observations:

  • Pyrazine vs. Pyridine Substituents : The pyrazine ring in this compound introduces two nitrogen atoms, enabling stronger hydrogen bonding and π-stacking compared to the single nitrogen in 4-Chloro-N-(2-pyridyl)aniline . This enhances intermolecular stabilization in crystal lattices.
  • Imidazole vs.
  • Sulfanyl vs.
  • Steric and Electronic Effects : The isopropoxy group in 2-Chloro-4-(propan-2-yloxy)aniline adds steric hindrance and electron-donating properties, contrasting with the electron-withdrawing chloro group in the target compound .

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